molecular formula C6H15NO2 B082008 Tetramethylammonium acetate CAS No. 10581-12-1

Tetramethylammonium acetate

Cat. No.: B082008
CAS No.: 10581-12-1
M. Wt: 133.19 g/mol
InChI Key: MRYQZMHVZZSQRT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetramethylammonium acetate is a quaternary ammonium salt with the chemical formula (CH₃)₄N(OCOCH₃). It is a white crystalline solid that is highly soluble in water. This compound is widely used in various fields due to its unique properties, including its role as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Biochemical Analysis

Biochemical Properties

Tetramethylammonium acetate is known to interact with a variety of enzymes and proteins. It plays a significant role in biochemical reactions, particularly those involving charged species or polar reagents

Cellular Effects

It is known that Tetramethylammonium, a related compound, can affect neurotransmission in sympathetic and parasympathetic ganglia

Molecular Mechanism

It is known to facilitate the transfer of reactants between two immiscible phases in organic synthesis reactions This suggests that it may interact with biomolecules at the molecular level, potentially influencing enzyme activity and gene expression

Temporal Effects in Laboratory Settings

One study reported that despite immediate skin decontamination, a patient exposed to a related compound, Tetramethylammonium hydroxide, developed significant systemic toxicity

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of this compound in animal models. A study on Tetramethylammonium hydroxide found that systemic signs can rapidly lead to respiratory failure and death after dermal exposure

Metabolic Pathways

It is known that Tetramethylammonium, a related compound, is involved in three main methanogenesis pathways: hydrogenotrophic, methylotrophic, and aceticlastic

Transport and Distribution

Given its role as a phase transfer catalyst, it is plausible that it may interact with transporters or binding proteins and influence its localization or accumulation within cells .

Subcellular Localization

Given its role in facilitating the transfer of reactants between two immiscible phases, it may be localized in areas of the cell where such reactions occur

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetramethylammonium acetate can be synthesized through the reaction of tetramethylammonium hydroxide with acetic acid. The reaction is typically carried out in an aqueous solution, and the product is isolated by evaporation of the solvent:

(CH3)4N(OH)+CH3COOH(CH3)4N(OCOCH3)+H2O(CH₃)₄N(OH) + CH₃COOH \rightarrow (CH₃)₄N(OCOCH₃) + H₂O (CH3​)4​N(OH)+CH3​COOH→(CH3​)4​N(OCOCH3​)+H2​O

Industrial Production Methods: In industrial settings, this compound is produced by neutralizing tetramethylammonium hydroxide with acetic acid. The process involves careful control of reaction conditions to ensure high purity and yield. The product is then crystallized and dried to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: Tetramethylammonium acetate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the acetate ion acts as a nucleophile.

    Decomposition Reactions: Upon heating, it decomposes to form tetramethylammonium hydroxide and acetic acid.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tetramethylammonium acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: It serves as a reagent in the preparation of biological samples for analysis.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active ingredients.

    Industry: It acts as an emulsifier, catalyst, sterilizer, antistatic, and antiseptic agent.

Comparison with Similar Compounds

  • Tetramethylammonium chloride
  • Tetramethylammonium hydroxide
  • Tetraethylammonium acetate

Comparison: Tetramethylammonium acetate is unique due to its specific acetate anion, which imparts distinct chemical properties compared to other tetramethylammonium salts. For instance, tetramethylammonium hydroxide is more basic, while tetramethylammonium chloride is more commonly used in phase-transfer catalysis. Tetraethylammonium acetate, on the other hand, has larger alkyl groups, affecting its solubility and reactivity .

Properties

IUPAC Name

tetramethylazanium;acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N.C2H4O2/c1-5(2,3)4;1-2(3)4/h1-4H3;1H3,(H,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYQZMHVZZSQRT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1065132
Record name Tetramethylammonium acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1065132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10581-12-1
Record name Tetramethylammonium acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10581-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanaminium, N,N,N-trimethyl-, acetate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010581121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetramethylammonium acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97381
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methanaminium, N,N,N-trimethyl-, acetate (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tetramethylammonium acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1065132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetramethylammonium acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.060
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetramethylammonium acetate
Reactant of Route 2
Tetramethylammonium acetate
Reactant of Route 3
Reactant of Route 3
Tetramethylammonium acetate
Reactant of Route 4
Reactant of Route 4
Tetramethylammonium acetate
Reactant of Route 5
Tetramethylammonium acetate
Reactant of Route 6
Reactant of Route 6
Tetramethylammonium acetate
Customer
Q & A

Q1: What is the primary analytical application of Tetramethylammonium acetate?

A1: this compound is widely employed as a derivatizing agent in gas chromatography (GC) analysis, particularly for the determination of fatty acids and phenolic acids. [, , , , , ] It converts these acids into their corresponding methyl esters, improving their volatility and detectability by GC.

Q2: How does this compound improve the analysis of terephthalic acid in recycled poly(ethylene terephthalate)?

A2: During thermochemolysis-GC, TMAA reacts with terephthalic acid present in the decomposition products of recycled PET, converting it into its dimethyl ester. [] This derivatization enables the precise and rapid determination of terephthalic acid content without requiring cumbersome sample pretreatments.

Q3: Can this compound be used to distinguish between free and esterified fatty acids?

A3: Yes, this compound can selectively methylate free fatty acids without hydrolyzing esterified fatty acids. [] This selectivity allows researchers to differentiate between these two forms of fatty acids in complex mixtures. In contrast, Tetramethylammonium hydroxide (TMAH) methylates both free and esterified forms.

Q4: How is this compound used to analyze the structure of cured traditional materials?

A4: Researchers used thermochemolysis-GC with TMAA to study the network structures in aged Japanese carpets ("yuton") primarily composed of paper and perilla oil. [] Analysis of the pyrolysis products, specifically the dimethyl esters of dicarboxylic acids like azelaic acid, provided insights into the material's aging process and its unique properties over time.

Q5: What are the advantages of using this compound in off-line thermochemolysis-GC-MS for phenolic acid analysis compared to other reagents like BSTFA?

A5: While BSTFA is volatile, leading to reproducibility issues, and TMAAc lacks sufficient basicity for effective methylation, aqueous TMAA has been identified as a more suitable reagent for phenolic acid analysis in this context. []

Q6: What spectroscopic techniques are commonly used to study this compound and its interactions?

A6: Nuclear magnetic resonance (NMR) spectroscopy is frequently employed to investigate the properties of TMAA, its interactions with other compounds, and its behavior in solution. [, , ] Electron paramagnetic resonance (EPR) spectroscopy has been utilized to study the radicals formed during the UV photolysis of TMAA. []

Q7: How can NMR be used to monitor the capillary isotachophoresis (cITP) process when using this compound as the leading electrolyte?

A7: The acetate methyl resonance in the 1H NMR spectrum of TMAA exhibits a pD-dependent chemical shift. [] This property allows for real-time, non-invasive monitoring of the solution pD during cITP.

Q8: Besides analytical applications, what other areas utilize this compound?

A8: TMAA finds applications in various fields, including the synthesis of organic compounds, [, , ] as a supporting electrolyte in electrochemistry, [] and in the development of novel materials like ionic liquids. [, , ]

Q9: How does this compound influence the luminescence of Europium complexes?

A9: Studies have shown that the presence of TMAA, specifically the acetate anion, can significantly enhance the luminescence intensity of chiral Europium (III) complexes. [, ] This effect is attributed to improved energy transfer processes and the formation of specific interactions between the complex and the acetate ion.

Q10: Can this compound be used in the preparation of materials with circularly polarized luminescence?

A10: Yes, hybrid materials incorporating Europium complexes and TMAA have demonstrated strong circularly polarized luminescence (CPL) properties. [, ] These materials could be promising for applications in areas like display technologies and optical sensors.

Q11: What role does this compound play in emulsion liquid membrane systems?

A11: TMAA can act as a carrier for lactic acid in vegetable oil-based emulsion liquid membrane (ELM) systems. [] These ELM systems show promise for the efficient removal of lactic acid from aqueous streams.

Q12: How does the structure of this compound contribute to its solubility in other ionic liquids?

A12: While TMAA generally exhibits good solubility in ionic liquids like 1-ethyl-3-methylimidazolium acetate ([C2mim][OAc]), its solubility is influenced by the nature of the cation in the ionic liquid. [] Weaker interactions between the tetramethylammonium cation and acetate anions in the ionic liquid, compared to other hydroxyl-functionalized ammonium acetates, can lead to lower solubility.

Q13: Is there information on the environmental impact or toxicity of this compound?

A14: While the provided research papers do not extensively cover the environmental impact of TMAA, it is essential to consider potential ecotoxicological effects and implement responsible waste management strategies. [] Further research might be necessary to fully understand its long-term environmental impact.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.